molecular formula C7H15NO B070014 (R)-2-(Pyrrolidin-1-yl)propan-1-ol CAS No. 169308-05-8

(R)-2-(Pyrrolidin-1-yl)propan-1-ol

Cat. No.: B070014
CAS No.: 169308-05-8
M. Wt: 129.2 g/mol
InChI Key: OIINYTXPBGXEEH-SSDOTTSWSA-N
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Description

®-2-(Pyrrolidin-1-yl)propan-1-ol is a chiral compound that features a pyrrolidine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-1-yl)propan-1-ol typically involves the reaction of ®-propylene oxide with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the epoxide ring, followed by ring opening to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-1-yl)propan-1-ol can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is ®-2-(Pyrrolidin-1-yl)propan-1-one.

    Reduction: The major product is ®-2-(Pyrrolidin-1-yl)propan-1-amine.

    Substitution: The products depend on the substituent introduced, such as ®-2-(Pyrrolidin-1-yl)propan-1-chloride.

Scientific Research Applications

®-2-(Pyrrolidin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-1-yl)propan-1-ol
  • 2-(Pyrrolidin-1-yl)ethanol
  • 2-(Piperidin-1-yl)propan-1-ol

Uniqueness

®-2-(Pyrrolidin-1-yl)propan-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This can be crucial in the development of pharmaceuticals, where the chirality of a compound can significantly impact its biological activity and efficacy.

Properties

IUPAC Name

(2R)-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINYTXPBGXEEH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169308-05-8
Record name (2R)-2-(pyrrolidin-1-yl)propan-1-ol
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